

Application Notes and Protocols: Cefoperazone Dihydrate Formulation for Preclinical Animal Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefoperazone Dihydrate is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] It is frequently utilized in preclinical animal models to study bacterial infections, assess antimicrobial efficacy, and investigate its pharmacokinetic/pharmacodynamic (PK/PD) profiles.[2] Proper formulation is critical to ensure accurate dosing, bioavailability, and animal welfare during these studies. These application notes provide detailed protocols for the preparation and administration of **Cefoperazone Dihydrate** for use in common preclinical species like mice and rats.

Physicochemical Properties of Cefoperazone

Understanding the fundamental properties of Cefoperazone is essential for appropriate formulation development. The sodium salt form is commonly used for preparing aqueous solutions.



Property	Value	Reference
Chemical Formula	C25H27N9O8S2 · 2H2O	[3][4]
Molecular Weight	681.7 g/mol	[4]
Appearance	Powder or crystals	[5]
Solubility	Soluble in water (up to 50 mg/mL, may require heat), soluble in methanol.	[6][7]
Storage Temperature	2-8°C	[5]
Mechanism of Action	Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).	[5]

Formulation Preparation Protocols

All formulations intended for parenteral administration must be sterile. Preparation should be conducted in a laminar flow hood using aseptic techniques.

Vehicle Selection

The choice of vehicle depends on the intended route of administration and the desired concentration.

Vehicle	Common Routes	Notes
Sterile Water for Injection	IV, IP, SC, PO	A common vehicle for achieving high concentrations.
0.9% Sodium Chloride (Normal Saline)	IV, IP, SC	Isotonic and well-tolerated. Suitable for a wide range of concentrations.[8]
5% Dextrose in Water (D5W)	IV, IP	Can be used as an alternative to saline.[8]



Protocol for Parenteral Formulation (IV, IP, SC)

This protocol describes the preparation of a 100 mg/mL stock solution, which can be further diluted to the desired final concentration.

Materials:

- Cefoperazone sodium salt (or Dihydrate, adjusting for water content)
- Sterile Water for Injection or 0.9% Sodium Chloride
- Sterile vials
- Sterile syringes and needles
- 0.22 μm sterile syringe filter

Procedure:

- Calculate the required amount of Cefoperazone and vehicle based on the desired final concentration and volume.
- In a sterile vial, add the calculated volume of the chosen vehicle (e.g., 0.9% Sodium Chloride).
- Slowly add the Cefoperazone powder to the vehicle while gently swirling to aid dissolution.
 Vigorous agitation may be necessary for higher concentrations.[9]
- If needed, the solution can be gently warmed to facilitate complete dissolution.[6]
- Once fully dissolved, filter the solution through a 0.22 μm sterile syringe filter into a final sterile vial.[10]
- Label the vial with the compound name, concentration, vehicle, preparation date, and storage conditions.

Protocol for Oral Gavage Formulation



For oral administration, the formulation does not need to be sterile, but clean techniques are essential.

Materials:

- Cefoperazone Dihydrate
- Purified Water
- Appropriate size gavage needles

Procedure:

- Weigh the required amount of Cefoperazone Dihydrate.
- Add it to a measured volume of purified water to achieve the target concentration.
- Mix thoroughly until a clear solution is formed.
- For studies requiring administration in drinking water, a common concentration is 0.5 mg/mL.
 [11] This solution should be freshly prepared and replaced every 2 days.[11]

Stability and Storage of Formulations

Proper storage is crucial to maintain the potency of the prepared formulations.



Vehicle	Storage Temperature	Stability Duration	Reference
5% Dextrose Injection	25°C (Room Temp)	8 days	[8]
0.9% Sodium Chloride	25°C (Room Temp)	8 days	[8]
5% Dextrose or 0.9% NaCl	5°C (Refrigerator)	At least 80 days	[8]
5% Dextrose or 0.9% NaCl	-10°C (Freezer)	At least 96 days	[8]
Various parenteral diluents	2-8°C (Refrigerator)	5 days (for concentrations up to 300 mg/mL)	[9]

Note: Stability can be pH-dependent. Cefoperazone solutions are most stable between pH 4.0 and 7.0. They are highly unstable in alkaline solutions.[6]

Animal Administration Protocols

The following tables provide guidelines for administering Cefoperazone formulations to mice and rats. Animal restraint and injection techniques should be performed by trained personnel.

Recommended Administration Volumes

Route	Mouse	Rat
Intravenous (IV)	< 0.2 mL total (1-5 mL/kg)	0.5 - 1.0 mL
Intraperitoneal (IP)	0.2 - 0.5 mL	1.0 - 5.0 mL
Subcutaneous (SC)	0.2 - 0.5 mL	1.0 - 5.0 mL
Oral Gavage (PO)	< 0.5 mL (max 10 mL/kg)	< 5.0 mL (max 10 mL/kg)

Source: Adapted from institutional animal care and use committee (IACUC) guidelines.[10][11] [12]

Recommended Needle Sizes



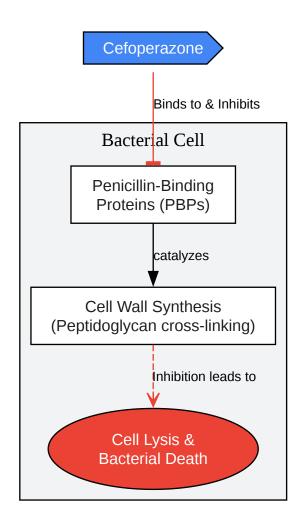
Route	Mouse	Rat
Intravenous (IV)	27-30 G	23-25 G
Intraperitoneal (IP)	25-27 G	23-25 G
Subcutaneous (SC)	25-27 G	23-25 G
Oral Gavage (PO)	20-22 G (ball-tipped)	18-20 G (ball-tipped)

Source: Adapted from institutional animal care and use committee (IACUC) guidelines.[10][13]

Diagrams and Workflows Mechanism of Action

Cefoperazone acts by interfering with the synthesis of the bacterial cell wall.





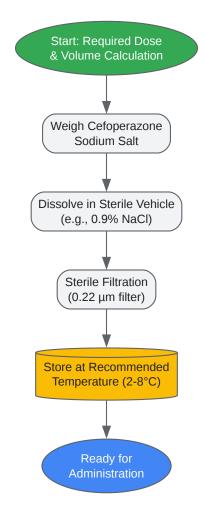
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Caption: Cefoperazone's mechanism of action.

Formulation Preparation Workflow

A standardized workflow ensures consistency and sterility of parenteral formulations.





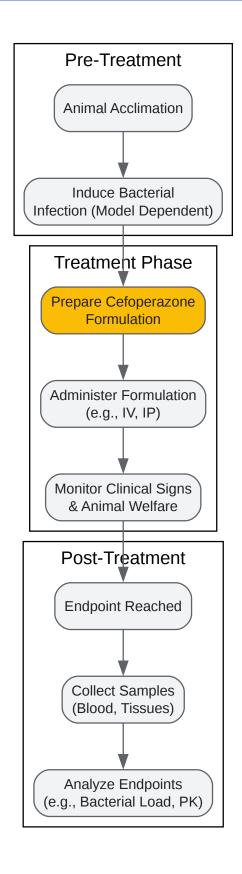
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Caption: Workflow for preparing sterile Cefoperazone formulation.

Typical In Vivo Study Workflow

This diagram outlines the key steps in a preclinical efficacy study using a Cefoperazone formulation.





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Caption: Logical workflow for a preclinical animal study.



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